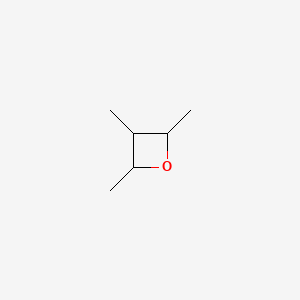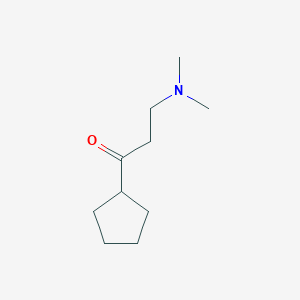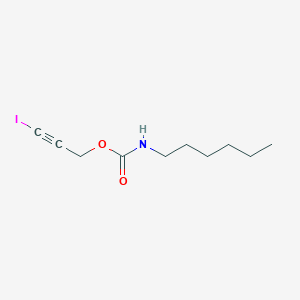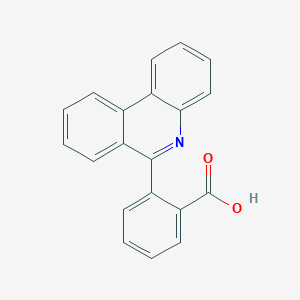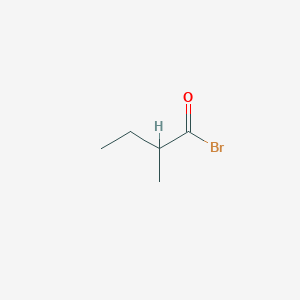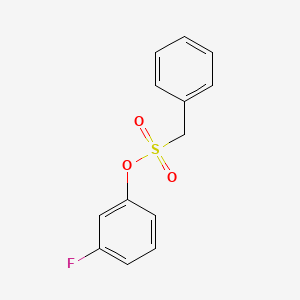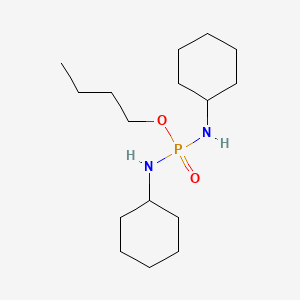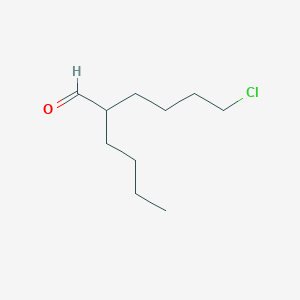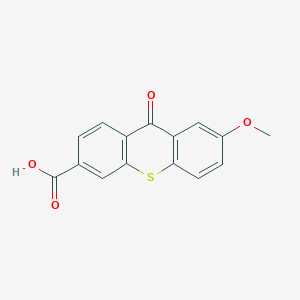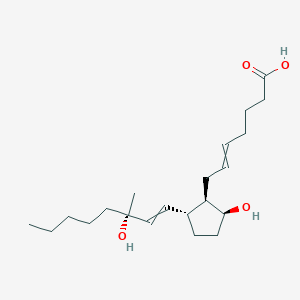
(9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid is a complex organic compound with significant biological and chemical properties. It is a derivative of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its role in various physiological processes and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as prostaglandin precursors. These intermediates undergo various chemical transformations, including hydroxylation, methylation, and cyclization, to form the final compound. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for high yield and purity, often using advanced technologies like continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
(9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of prostaglandins and related compounds.
Biology: It plays a role in understanding the physiological effects of prostaglandins, including inflammation, pain, and fever.
Medicine: It has potential therapeutic applications in treating conditions like inflammation, cardiovascular diseases, and certain types of cancer.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid involves its interaction with specific molecular targets, such as prostaglandin receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in mediating the compound’s effects. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to various physiological responses, including modulation of inflammation, pain, and vascular tone.
類似化合物との比較
Prostaglandin E2 (PGE2): Similar in structure but differs in the position and number of hydroxyl groups.
Prostaglandin F2alpha (PGF2alpha): Similar in structure but has different functional groups and stereochemistry.
Prostaglandin D2 (PGD2): Similar in structure but has different functional groups and biological effects.
Uniqueness: (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential. Its ability to selectively interact with certain prostaglandin receptors makes it a valuable compound in both research and clinical settings.
特性
CAS番号 |
54382-24-0 |
|---|---|
分子式 |
C21H36O4 |
分子量 |
352.5 g/mol |
IUPAC名 |
7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h5,7,14,16-19,22,25H,3-4,6,8-13,15H2,1-2H3,(H,23,24)/t17-,18-,19+,21+/m1/s1 |
InChIキー |
HWXWMLBAFHROFB-BNDYYXHWSA-N |
異性体SMILES |
CCCCC[C@@](C)(C=C[C@H]1CC[C@@H]([C@@H]1CC=CCCCC(=O)O)O)O |
正規SMILES |
CCCCCC(C)(C=CC1CCC(C1CC=CCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)

